![molecular formula C16H28O2Si B11846970 2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol CAS No. 497157-41-2](/img/structure/B11846970.png)
2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol is an organic compound with the molecular formula C16H28O2Si. It is a colorless to almost colorless liquid that is sensitive to moisture and acids. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(2-hydroxyethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .
化学反応の分析
Types of Reactions
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halides and nucleophiles are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. This selectivity is crucial in organic synthesis, where precise control over reaction pathways is required .
類似化合物との比較
Similar Compounds
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol: Similar in structure but with an additional ethoxy group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an aldehyde group instead of an ethanol group.
Uniqueness
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol is unique due to its specific functional groups and steric protection provided by the tert-butyldimethylsilyl group. This uniqueness allows for selective reactions and applications in various fields .
特性
CAS番号 |
497157-41-2 |
|---|---|
分子式 |
C16H28O2Si |
分子量 |
280.48 g/mol |
IUPAC名 |
2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]ethanol |
InChI |
InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-13-11-15-9-7-6-8-14(15)10-12-17/h6-9,17H,10-13H2,1-5H3 |
InChIキー |
VUHXBLIQNZPFFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


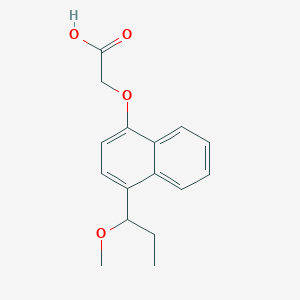

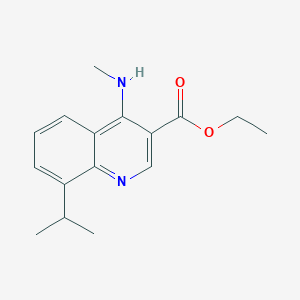

![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)
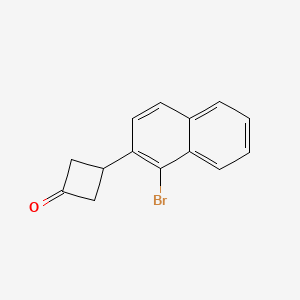
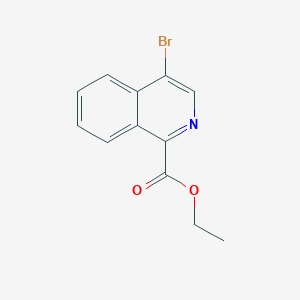
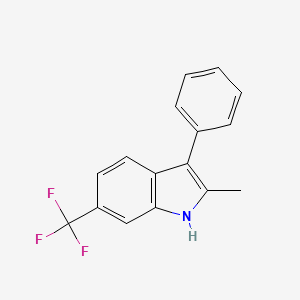

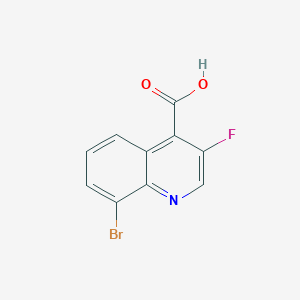
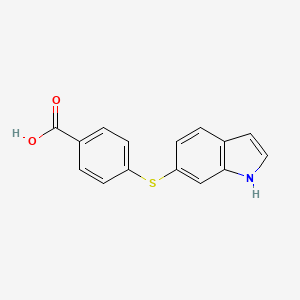

![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)

